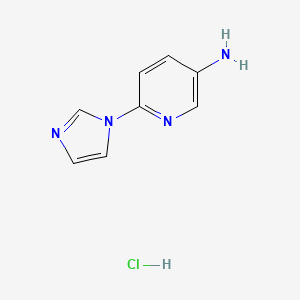

6-(1H-Imidazol-1-yl)pyridin-3-amine hydrochloride

CAS No.:

Cat. No.: VC13415403

Molecular Formula: C8H9ClN4

Molecular Weight: 196.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H9ClN4 |

|---|---|

| Molecular Weight | 196.64 g/mol |

| IUPAC Name | 6-imidazol-1-ylpyridin-3-amine;hydrochloride |

| Standard InChI | InChI=1S/C8H8N4.ClH/c9-7-1-2-8(11-5-7)12-4-3-10-6-12;/h1-6H,9H2;1H |

| Standard InChI Key | RHKQOJRFHKZUTB-UHFFFAOYSA-N |

| SMILES | C1=CC(=NC=C1N)N2C=CN=C2.Cl |

| Canonical SMILES | C1=CC(=NC=C1N)N2C=CN=C2.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Structure

The compound consists of a pyridine ring (CHN) fused with an imidazole moiety (CHN) at the 6-position, while the 3-position bears a primary amine group. The hydrochloride salt enhances solubility and stability, a common modification for basic amines . Key structural attributes include:

-

Pyridine-Imidazole Linkage: The imidazole ring is attached via a nitrogen atom, creating a planar, aromatic system conducive to π-π stacking interactions .

-

Amine Functionality: The 3-amino group provides a site for hydrogen bonding and derivatization .

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 233.09 g/mol | |

| Parent Compound (CID) | 10374708 | |

| Topological Polar Surface Area | 56.7 Ų |

Synthesis and Optimization

General Synthetic Routes

The synthesis of imidazole-pyridine hybrids typically involves nucleophilic aromatic substitution or metal-catalyzed coupling. A representative method for analogous compounds involves:

-

Reaction Conditions:

-

Post-Functionalization:

Table 2: Key Synthetic Parameters

| Parameter | Value | Source |

|---|---|---|

| Reaction Temperature | 190°C | |

| Catalyst/Base | KCO | |

| Solvent | Neat (no solvent) | |

| Yield (Core Structure) | 80% |

Physicochemical and ADME Properties

Solubility and Lipophilicity

-

Aqueous Solubility: The hydrochloride salt improves solubility, critical for oral bioavailability .

-

LogP: Estimated LogP of 1.47 (parent compound) suggests moderate lipophilicity .

Metabolic Stability

Imidazole rings are susceptible to CYP450-mediated oxidation, but structural modifications (e.g., -methylation) can enhance stability .

Applications in Drug Discovery

Antiparasitic Agents

Optimized imidazo[1,2-a]pyridines demonstrate efficacy against Leishmania parasites, with improved absorption and metabolic profiles .

Anti-Inflammatory and Anticancer Therapeutics

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume